5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid
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Overview
Description
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid typically involves the condensation of a three-carbon compound with an amidine structure. Common catalysts used in these reactions include sodium hydroxide or ethoxide . The reaction conditions often involve refluxing the reactants in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,5-c]pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
Uniqueness
5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
111858-03-8 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-7(8(12)13)2-6-3-9-4-11(5)6/h3-5,7,10H,2H2,1H3,(H,12,13) |
InChI Key |
LMDQIBYSCMTCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(CC2=CN=CN12)C(=O)O |
Origin of Product |
United States |
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